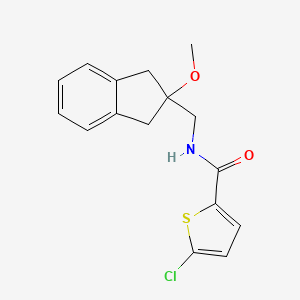

![molecular formula C25H17N3O5 B2554013 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 879462-82-5](/img/structure/B2554013.png)

2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

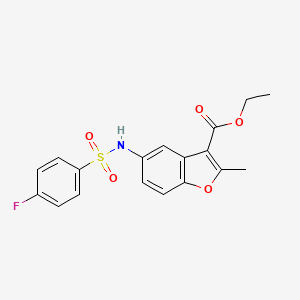

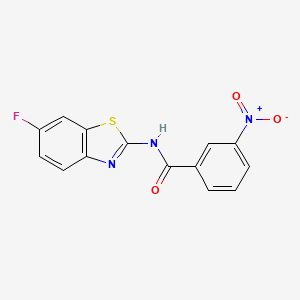

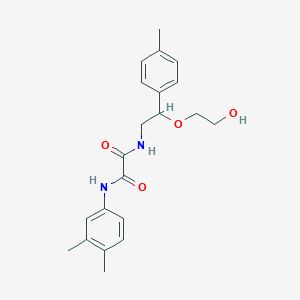

The compound 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a derivative of chromeno[2,3-d]pyrimidine, a heterocyclic scaffold that has garnered interest due to its potential pharmaceutical applications. The presence of the 3-nitrophenyl and phenethyl groups suggests that this compound could exhibit unique chemical and biological properties.

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives is often achieved through multicomponent reactions. One such method involves a three-component condensation reaction of barbituric acids, aldehydes, and cyclohexane-1,3-diones in the presence of p-toluenesulfonic acid (p-TSA), which offers operational simplicity and good yields . Another approach for synthesizing chromeno[2,3-d]pyrimidine derivatives with a nitroketene-aminal moiety at C(5) involves a four-component reaction of salicylaldehydes, barbituric acid, diamines, and nitroethene, which is noted for its easy performance and good yields .

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidine derivatives can be confirmed by various spectroscopic methods, including IR, MS, and NMR, as well as by X-ray crystallography . The presence of a nitro group in the 3-position of the chromene ring can activate the double bond for further chemical reactions .

Chemical Reactions Analysis

Chromeno[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For instance, 3-nitro-2H-chromenes can react with aminoenones to yield functionalized chromanes . Additionally, the reaction of 6-phenoxyuracil derivatives with the Vilsmeier reagent followed by dehydrative cyclization can produce 10-oxa-5-deazaflavins, which exhibit strong oxidizing power .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives can be influenced by their substituents. For example, the introduction of a nitro group can enhance the compound's reactivity and facilitate further functionalization . The crystal structure and surface reactivity of these compounds can be studied using Hirshfeld surfaces and energy framework analysis . Additionally, DFT studies can provide insights into the structural reactivity and electronic properties, such as the HOMO-LUMO gap and charge transfer within the molecule .

Scientific Research Applications

Synthesis and Catalysis

Compounds with structures related to "2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione" have been intensively studied for their synthetic applications. For instance, hybrid catalysts have been used for the synthesis of pyranopyrimidine scaffolds, highlighting the versatility and broad applicability of these structures in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023). This research underscores the importance of such compounds in developing lead molecules through diverse synthetic pathways.

Pharmacological Significance

The pharmacological relevance of pyrimidine derivatives, a core structure related to the compound , has been extensively documented. Pyrimidines are known for their wide range of pharmacological effects, including antibacterial, antiviral, and anti-inflammatory activities. A review of pyrimidine derivatives as pharmacologically active compounds provides a systematic analysis of their medicinal applications, indicating the potential of compounds like "2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione" in drug development (Chiriapkin, 2022).

Optical and Electronic Materials

Research on quinazolines and pyrimidines, which share structural similarities with the compound of interest, has shown their application in optoelectronic materials. The incorporation of these structures into π-extended conjugated systems has been valuable for creating novel materials for electronic devices and luminescent elements (Lipunova et al., 2018). This emphasizes the potential utility of "2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione" in developing advanced materials.

Mechanism of Action

Target of Action

The primary target of the compound 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .

Mode of Action

The compound 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione acts as an inhibitor of PARP-1 . It interacts with the active site of the enzyme, leading to inhibition of its activity . This results in the compromise of the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .

Biochemical Pathways

The compound 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione affects the DNA repair pathway. Specifically, it inhibits the function of PARP-1, which is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . This leads to the disruption of these repair processes, resulting in genomic dysfunction and cell death .

Pharmacokinetics

Most of the synthesized compounds in the same series as this compound were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for the treatment of cancers where PARP-1 is overexpressed .

properties

IUPAC Name |

2-(3-nitrophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O5/c29-22-19-11-4-5-12-20(19)33-24-21(22)25(30)27(14-13-16-7-2-1-3-8-16)23(26-24)17-9-6-10-18(15-17)28(31)32/h1-12,15H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCXIPDBEJBARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)

![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)